N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}naphthalene-1-carboxamide
Description
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}naphthalene-1-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with an ethanesulfonyl group at the 6-position. The pyridazine ring is further linked to a phenyl group at the 3-position, which is connected to a naphthalene-1-carboxamide moiety.
Key structural attributes influencing its properties include:
- Naphthalene carboxamide: Contributes to lipophilicity and π-π stacking interactions, which may influence solubility and membrane permeability.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-2-30(28,29)22-15-14-21(25-26-22)17-10-12-18(13-11-17)24-23(27)20-9-5-7-16-6-3-4-8-19(16)20/h3-15H,2H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZLUJWDCQXPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, which is then functionalized with an ethylsulfonyl group. The phenyl group is introduced through a coupling reaction, and finally, the naphthamide moiety is attached via an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Ethanesulfonyl may enhance selectivity over similar compounds.
- Compound A : The dihydropyrimidine core in Compound A is associated with antiviral activity, though its lack of sulfonyl groups may limit stability .
- Compound B : The azepan-1-yl group in Compound B is linked to improved solubility, but its larger size may reduce blood-brain barrier penetration compared to the target compound .
Biological Activity
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a naphthalene core linked to a pyridazine ring, which is further substituted with an ethanesulfonyl group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C23H19N3O3S
- Molecular Weight : 417.5 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(S(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43)
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its potential as an antimicrobial agent and its effects on cellular processes.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of naphthalene carboxanilides have shown promising results against Mycobacterium avium subsp. paratuberculosis, outperforming traditional antibiotics like rifampicin and ciprofloxacin by two-fold and three-fold, respectively .
Inhibition of Photosynthetic Electron Transport
A study on related compounds demonstrated their ability to inhibit photosynthetic electron transport (PET) in isolated spinach chloroplasts, with the most active compound showing an IC50 value of 59 μmol/L . This suggests potential applications in agricultural biochemistry, particularly for developing herbicides or plant growth regulators.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the ethanesulfonyl group appears to play a critical role in its interaction with biological targets, potentially influencing both its solubility and binding affinity to target proteins .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
